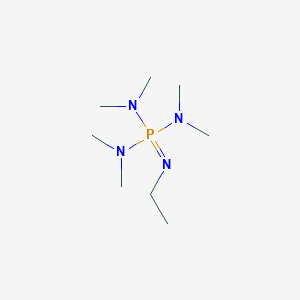
N'''-Ethyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide is a phosphazene base known for its strong basicity and steric hindrance. This compound is widely used in organic synthesis due to its ability to act as a non-ionic, non-charged nitrogen base.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide can be synthesized through the reaction of hexamethylphosphoramide with ethylamine under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions due to its strong basicity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
Substitution: Reactions often occur in the presence of solvents like THF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramide oxides, while reduction can produce amines .
Applications De Recherche Scientifique
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide involves its strong basicity, which allows it to deprotonate a wide range of substrates. This compound interacts with molecular targets through the formation of hydrogen bonds and coordination complexes, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylphosphoramide (HMPA): Similar in structure but lacks the ethyl group, making it less sterically hindered.
Tris(dimethylamino)phosphine: Another phosphazene base with similar basicity but different steric properties.
Tris(diethylamino)phosphine: Similar in function but with different alkyl groups, affecting its reactivity and solubility.
Uniqueness
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide is unique due to its combination of strong basicity and steric hindrance, which allows it to act as an effective catalyst and reagent in various chemical reactions. Its ethyl group provides additional steric protection, making it more selective in certain reactions compared to its analogs .
Propriétés
Numéro CAS |
55215-25-3 |
|---|---|
Formule moléculaire |
C8H23N4P |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
N-[bis(dimethylamino)-ethylimino-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H23N4P/c1-8-9-13(10(2)3,11(4)5)12(6)7/h8H2,1-7H3 |
Clé InChI |
XKDWVOLGFDABAH-UHFFFAOYSA-N |
SMILES canonique |
CCN=P(N(C)C)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


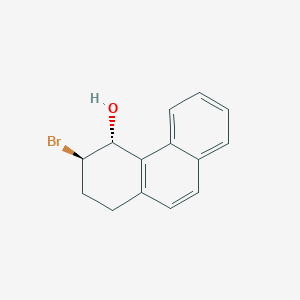
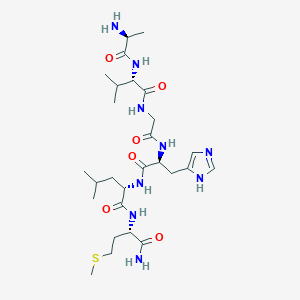
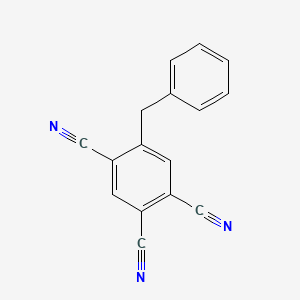
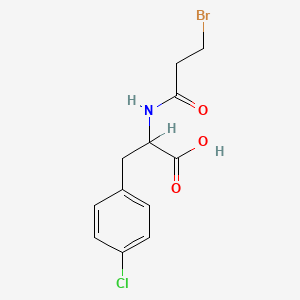
![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
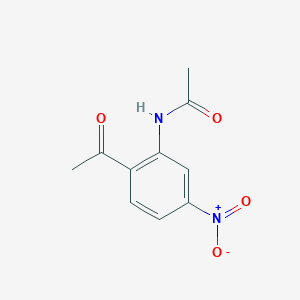

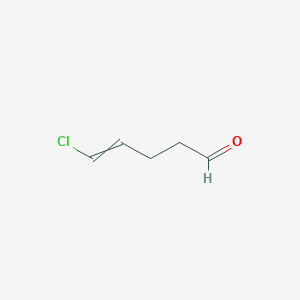
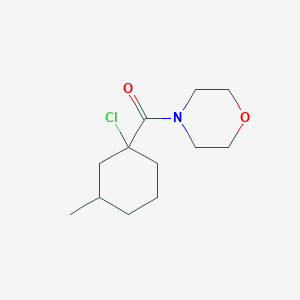
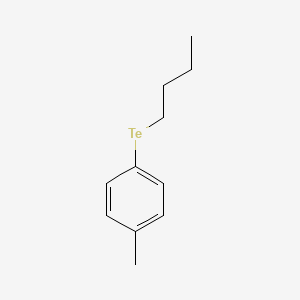
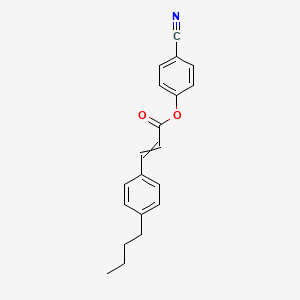

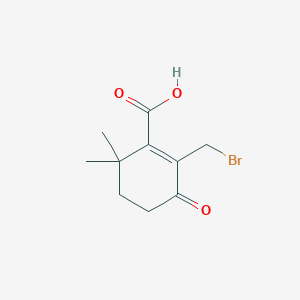
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)
